(3-Phenylthiophen-2-yl)acetonitrile
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Overview
Description
(3-Phenylthiophen-2-yl)acetonitrile is an organic compound with the molecular formula C₁₂H₉NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a phenyl group attached to the thiophene ring and an acetonitrile group at the 2-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylthiophen-2-yl)acetonitrile typically involves the reaction of 3-bromothiophene with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Phenylthiophen-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene and phenyl derivatives.
Scientific Research Applications
(3-Phenylthiophen-2-yl)acetonitrile has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound is used in the synthesis of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of (3-Phenylthiophen-2-yl)acetonitrile depends on its application. In organic electronics, the compound’s electronic properties are exploited to facilitate charge transport and light emission. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Thiopheneacetonitrile: Lacks the phenyl group, resulting in different electronic properties.
Phenylthiophene: Lacks the acetonitrile group, affecting its reactivity and applications.
Phenylacetonitrile: Lacks the thiophene ring, leading to different chemical behavior.
Uniqueness
(3-Phenylthiophen-2-yl)acetonitrile is unique due to the combination of the phenyl, thiophene, and acetonitrile groups. This combination imparts distinct electronic and chemical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
62404-44-8 |
---|---|
Molecular Formula |
C12H9NS |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-(3-phenylthiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H9NS/c13-8-6-12-11(7-9-14-12)10-4-2-1-3-5-10/h1-5,7,9H,6H2 |
InChI Key |
DNKJUSHPTQVLEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)CC#N |
Origin of Product |
United States |
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